molecular formula C20H30BN3O3 B13858278 N-((R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)pyrazine-2-carboxamide

N-((R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)pyrazine-2-carboxamide

Cat. No.: B13858278
M. Wt: 371.3 g/mol
InChI Key: OWYTZXPWYORPBC-SVKXURNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(®-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)pyrazine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazine ring and a dioxaborolane moiety

Preparation Methods

The synthesis of N-(®-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)pyrazine-2-carboxamide typically involves multiple steps, including the formation of the dioxaborolane ring and the subsequent attachment of the pyrazine moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The dioxaborolane moiety can be oxidized under specific conditions, leading to the formation of boronic acids or other derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(®-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism by which N-(®-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl or amino groups, while the pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrazine derivatives and dioxaborolane-containing molecules. Compared to these compounds, N-(®-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)pyrazine-2-carboxamide is unique due to its specific stereochemistry and the combination of both functional groups in a single molecule. This uniqueness allows it to exhibit distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H30BN3O3

Molecular Weight

371.3 g/mol

IUPAC Name

N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]pyrazine-2-carboxamide

InChI

InChI=1S/C20H30BN3O3/c1-12(2)8-17(24-18(25)14-11-22-6-7-23-14)21-26-16-10-13-9-15(19(13,3)4)20(16,5)27-21/h6-7,11-13,15-17H,8-10H2,1-5H3,(H,24,25)/t13-,15-,16+,17-,20-/m0/s1

InChI Key

OWYTZXPWYORPBC-SVKXURNBSA-N

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)C4=NC=CN=C4

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C4=NC=CN=C4

Origin of Product

United States

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